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Compound of Interest

Compound Name: 3-Penten-1-yne

Cat. No.: B140091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
volatile organic compound 3-penten-1-yne. The information presented herein is crucial for the
identification, characterization, and quality control of this compound in research and
development settings. This document details predicted Nuclear Magnetic Resonance (NMR)
data, Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) data. Furthermore, it
outlines detailed experimental protocols for acquiring such spectra and includes visualizations
to illustrate key concepts and workflows.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for 3-penten-1-yne. Due to the
limited availability of experimentally-derived public data for certain spectroscopic methods,
predicted data based on established principles are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Data for (2)-3-Penten-1-yne
The *H NMR spectrum of (Z)-3-penten-1-yne is predicted to show four distinct signals. The

predicted chemical shifts (8), multiplicities, coupling constants (J), and integration values are
summarized in the table below.
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. . Coupling
Chemical Shift L .
Proton Multiplicity Constant (J, Integration
(3, ppm)
Hz)
Doublet of Ji1-4a=2.5Hz,
H-1 ~3.1 1H
Quartets (dq) Ji-s=2.5Hz
Doublet of J3-4=11.0 Hz,
H-3 ~5.6 1H
Quartets (dq) J3-5=2.0Hz
Doublet of Ja-3=11.0 Hz,
H-4 ~6.1 1H
Quartets (dq) Ja-1=25Hz
Doublet of Js-4=7.0 Hz,
H-5 ~1.9 3H
Doublets (dd) Js-3= 2.0 Hz

Predicted 13C NMR Data for 3-Penten-1-yne

The 3C NMR spectrum of 3-penten-1-yne is expected to exhibit five signals corresponding to

the five carbon atoms in the molecule. The predicted chemical shifts are based on typical

values for similar chemical environments.

Carbon Predicted Chemical Shift (6, ppm)
C-1 ~80-90

C-2 ~70-80

C-3 ~110-120

C-4 ~130-140

C-5 ~15-25

Infrared (IR) Spectroscopy

The following table summarizes the main infrared absorption bands observed in the gas-phase

spectrum of (E)-3-penten-1-yne.[1]
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Wavenumber (cm~?) Intensity Assignment

~3300 Strong, Sharp =C-H stretch (alkyne)
~3020 Medium =C-H stretch (alkene)
~2920 Medium C-H stretch (alkane)
~2100 Medium, Sharp C=C stretch (alkyne)
~1650 Medium C=C stretch (alkene)
~965 Strong =C-H bend (trans alkene)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-penten-1-yne is characterized by a prominent
molecular ion peak and several key fragment ions.[2][3][4]

m/z Relative Intensity Assignment

66 High [M]* (Molecular lon)
65 Medium [M-H]*

39 Medium [CsHs]*

lonization Energy: 9.14 eV|[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

1. Sample Preparation:

e Solvent Selection: A suitable deuterated solvent such as chloroform-d (CDCIs) or acetone-de
should be used.
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e Concentration: For *H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less
sensitive 13C NMR, a higher concentration of 50-100 mg/mL is recommended.

e Procedure:

o

Accurately weigh the sample of 3-penten-1-yne in a clean, dry vial.

[¢]

Add the appropriate volume of the chosen deuterated solvent.

o

Gently swirl the vial to ensure complete dissolution.

[e]

Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters:

e 1H NMR:

[¢]

Spectrometer Frequency: 300-600 MHz

[e]

Pulse Sequence: Standard single-pulse sequence

o

Spectral Width: 0-12 ppm

Number of Scans: 16-64

[¢]

[e]

Relaxation Delay: 1-2 seconds

o BC NMR:

o

Spectrometer Frequency: 75-150 MHz

[¢]

Pulse Sequence: Proton-decoupled single-pulse sequence

[¢]

Spectral Width: 0-150 ppm

[e]

Number of Scans: 1024 or more due to the low natural abundance of 13C

o

Relaxation Delay: 2-5 seconds
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. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1.

Sample Preparation:

Gas Phase: The spectrum can be obtained by introducing a gaseous sample of 3-penten-1-
yne into a gas cell with appropriate windows (e.g., KBr or NaCl).

Liquid Phase (Neat): A thin film of the liquid sample can be placed between two salt plates
(e.g., NaCl or KBr).

Solution: A dilute solution of the compound in a suitable IR-transparent solvent (e.g., CCla)
can be prepared and placed in a liquid cell.

. Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Spectral Range: 4000-400 cm~1

Resolution: 4 cmm—1

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

. Data Processing:

Perform a background scan with an empty sample holder or the pure solvent.

Acquire the sample spectrum.
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e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

1. Sample Introduction:

e Due to its volatility, 3-penten-1-yne can be introduced directly into the ion source via a gas
chromatograph (GC-MS) or a heated inlet system.

2. lonization:

» Electron lonization (El): This is a hard ionization technique that causes significant
fragmentation, providing a characteristic fragmentation pattern. A standard electron energy of
70 eV is used.

3. Mass Analysis:

o Avariety of mass analyzers can be used, including quadrupole, ion trap, or time-of-flight
(TOF).

4. Instrument Parameters:
e lon Source Temperature: Typically set between 150-250 °C.

e Mass Range: A scan range of m/z 10-100 is sufficient to observe the molecular ion and key
fragments.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key
structural features of 3-penten-1-yne with their expected spectroscopic signatures.
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A general workflow for the spectroscopic analysis of a chemical compound.
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3-Penten-1-yne Structure

CHs3-CH=CH-C=CH

NMR Signatures IR Signatures
Mass Spec Signature
H NMR: 13C NMR: IR:
- Alkene protons (~5.5-6.5 ppm) - Alkene carbons (~110-140 ppm) - =C-H stretch (~3300 cm~1) Mass Spec:
- Alkyne proton (~3.0 ppm) - Alkyne carbons (~70-90 ppm) - C=C stretch (~2100 cm™?) - Molecular lon [M]* at m/z 66
- Methyl protons (~1.8 ppm) - Methyl carbon (~15-25 ppm) - C=C stretch (~1650 cm1)

Click to download full resolution via product page

Key structural features of 3-penten-1-yne and their expected spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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